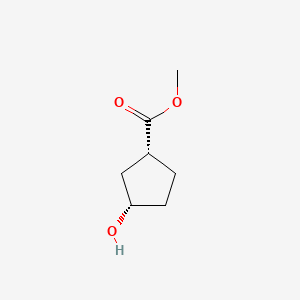

Methyl cis-3-hydroxycyclopentane-1-carboxylate

Description

The exact mass of the compound Methyl cis-3-hydroxycyclopentane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl cis-3-hydroxycyclopentane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cis-3-hydroxycyclopentane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-73-5 | |

| Record name | NSC44107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"Methyl cis-3-hydroxycyclopentane-1-carboxylate" safety and handling

An In-depth Technical Guide to the Safe Handling of Methyl cis-3-hydroxycyclopentane-1-carboxylate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the safety protocols and handling procedures for Methyl cis-3-hydroxycyclopentane-1-carboxylate. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Identity

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a colorless oil.[1] Its chemical structure and properties are summarized below:

| Property | Value | Source |

| CAS Number | 32811-76-0 (cis-isomer) | AChemBlock[1] |

| Molecular Formula | C₇H₁₂O₃ | AChemBlock[1] |

| Molecular Weight | 144.17 g/mol | AChemBlock[1], PubChem[2] |

| Appearance | Colorless oil | AChemBlock[1] |

| Boiling Point | 212.1±33.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.169±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage Temperature | Room temperature or refrigerated (0-8 °C) | AChemBlock[1], ChemicalBook[3] |

Hazard Identification and GHS Classification

While the toxicological properties of Methyl cis-3-hydroxycyclopentane-1-carboxylate have not been exhaustively investigated, available data for the compound and its isomers indicate several potential hazards.[4]

GHS Hazard Statements:

-

Harmful if swallowed: May cause harm if ingested.[1]

-

Causes skin irritation: Direct contact may lead to skin irritation.[1][5]

-

Causes serious eye irritation: Can result in significant eye irritation upon contact.[1][5]

-

May cause respiratory irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1][4][5]

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage protocols is necessary to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All work with Methyl cis-3-hydroxycyclopentane-1-carboxylate should be conducted in a well-ventilated area.[6] A chemical fume hood is highly recommended to control airborne concentrations.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE | Specifications | Rationale |

| Eye Protection | Safety goggles with side-shields | To prevent eye contact and serious irritation.[6] |

| Hand Protection | Protective gloves (e.g., nitrile) | To avoid skin irritation from direct contact.[6] |

| Skin and Body Protection | Laboratory coat or impervious clothing | To protect skin from accidental splashes.[6] |

| Respiratory Protection | NIOSH-approved respirator | Recommended when ventilation is inadequate or for handling large quantities.[4] |

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidents.

-

Environment: Store in a cool, well-ventilated area.[6] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 0-8 °C.[1][3] It is advisable to follow the storage instructions provided by the specific supplier.

-

Incompatibilities: Keep away from strong oxidizing agents.[8] Also, avoid sources of ignition as related compounds are flammable.[7][8]

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If symptoms persist, seek medical attention.[4][7]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4] Remove all sources of ignition.[8]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect the absorbed material into a suitable, closed container for disposal.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. A water spray can be used to cool closed containers.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][10] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Experimental Workflow and Safety Integration

The following diagram illustrates a typical laboratory workflow for handling Methyl cis-3-hydroxycyclopentane-1-carboxylate, with integrated safety checkpoints.

Caption: A flowchart illustrating the key safety steps from preparation to cleanup when working with Methyl cis-3-hydroxycyclopentane-1-carboxylate.

Conclusion

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A thorough understanding of its potential risks, coupled with the consistent application of the safety measures outlined in this guide, is essential for the well-being of laboratory personnel and the integrity of scientific research. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Methylcyclopentane. [Link]

-

PubChem. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 1,4-Cineole. [Link]

-

Lead Sciences. Methyl cis-3-hydroxymethylcyclopentane-1-carboxylate. [Link]

-

PubChem. 3-Methylcyclopentane-1-carboxylic acid. [Link]

Sources

- 1. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]

- 2. 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid | C7H12O3 | CID 57485362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com:443 [carlroth.com:443]

The Pivotal Role of Methyl cis-3-hydroxycyclopentane-1-carboxylate in Complex Synthesis: A Technical Guide

Introduction: A Versatile Chiral Building Block

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a valuable chiral intermediate in organic synthesis. Its stereochemically defined structure, featuring a cis-relationship between the hydroxyl and methoxycarbonyl groups on a cyclopentane ring, makes it a crucial precursor for the synthesis of a variety of complex natural products and active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups allows for the construction of intricate molecular architectures with high stereocontrol, a fundamental requirement in modern drug discovery and development. This guide will explore the nuances of its synthesis, characterization, and strategic applications.

Strategic Synthesis of Methyl cis-3-hydroxycyclopentane-1-carboxylate

The synthesis of methyl cis-3-hydroxycyclopentane-1-carboxylate presents a stereochemical challenge. The more thermodynamically stable trans-isomer is often the major product in conventional synthetic routes. Therefore, achieving a high yield of the desired cis-isomer requires carefully designed strategies. The primary synthetic approaches involve the stereoselective reduction of a ketone precursor, stereochemical inversion of the corresponding trans-isomer, and enzymatic resolution of a racemic mixture.

Stereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate

The most common starting material for the synthesis of methyl 3-hydroxycyclopentane-1-carboxylate is methyl 3-oxocyclopentane-1-carboxylate. The reduction of the ketone functionality can lead to both cis and trans isomers.

The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. While standard reducing agents like sodium borohydride tend to favor the formation of the trans-isomer due to steric hindrance, certain reagents can be employed to enhance the selectivity for the cis-product. For instance, the use of bulky hydride reagents that approach from the less hindered face of the cyclopentanone ring can favor the formation of the cis-alcohol. However, achieving high cis-selectivity through direct reduction remains a significant challenge, often resulting in mixtures that require subsequent separation.

Stereochemical Inversion via the Mitsunobu Reaction

A more reliable and widely employed strategy to obtain the cis-isomer is through the stereochemical inversion of the readily accessible trans-isomer. The Mitsunobu reaction is a powerful tool for achieving this transformation with a high degree of stereochemical control.[1][2]

The reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. This is a classic SN2 reaction where the alcohol is activated by forming a good leaving group in situ.

Experimental Protocol: Mitsunobu Inversion of Methyl trans-3-hydroxycyclopentane-1-carboxylate

This protocol is adapted from a general procedure for the Mitsunobu reaction and a specific example on a related cyclobutane system.[3][4]

Materials:

-

Methyl trans-3-hydroxycyclopentane-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

A suitable carboxylic acid (e.g., p-nitrobenzoic acid)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl trans-3-hydroxycyclopentane-1-carboxylate and a slight excess of a carboxylic acid (e.g., 1.1 equivalents of p-nitrobenzoic acid) in anhydrous THF at 0 °C under an inert atmosphere, add a slight excess of triphenylphosphine (1.1 equivalents).

-

Slowly add a slight excess of DIAD or DEAD (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ester by silica gel column chromatography to obtain the cis-ester.

-

Hydrolyze the ester under basic conditions (e.g., with lithium hydroxide in a THF/water mixture) to yield methyl cis-3-hydroxycyclopentane-1-carboxylate.[3]

Enzymatic Resolution of a cis/trans Mixture

Enzymatic resolution offers an elegant and highly selective method for separating the cis and trans isomers of methyl 3-hydroxycyclopentane-1-carboxylate. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated excellent efficacy in this context.[5]

CALB selectively catalyzes the hydrolysis of the cis-ester in a racemic mixture, leaving the trans-ester largely unreacted. This difference in reaction rates allows for the separation of the unreacted trans-ester from the hydrolyzed cis-carboxylic acid. The cis-carboxylic acid can then be re-esterified to obtain the desired methyl cis-3-hydroxycyclopentane-1-carboxylate.

Experimental Protocol: Enzymatic Resolution using Candida antarctica Lipase B (CALB)

This protocol is based on the known selectivity of CALB for the hydrolysis of cis-2-hydroxycyclopentane-1-carboxylate.[5]

Materials:

-

Racemic mixture of methyl cis/trans-3-hydroxycyclopentane-1-carboxylate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Phosphate buffer (pH 7.0)

-

A suitable organic solvent (e.g., tert-butyl methyl ether)

-

Diazomethane or trimethylsilyldiazomethane for re-esterification

Procedure:

-

Prepare a solution of the racemic methyl cis/trans-3-hydroxycyclopentane-1-carboxylate in a mixture of phosphate buffer and an organic solvent.

-

Add immobilized CALB to the solution and incubate the mixture with gentle agitation at a controlled temperature (e.g., 30 °C).

-

Monitor the progress of the hydrolysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme.

-

Separate the aqueous and organic layers. The organic layer will contain the unreacted methyl trans-3-hydroxycyclopentane-1-carboxylate.

-

Acidify the aqueous layer and extract the cis-3-hydroxycyclopentane-1-carboxylic acid.

-

Esterify the purified cis-acid (e.g., using diazomethane or trimethylsilyldiazomethane) to obtain the desired methyl cis-3-hydroxycyclopentane-1-carboxylate.

Physicochemical Characterization

Accurate characterization of methyl cis-3-hydroxycyclopentane-1-carboxylate is essential for its use in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [6] |

| Molecular Weight | 144.17 g/mol | [6] |

| CAS Number | 79598-73-5 (racemic cis) | [6] |

| Appearance | Brown liquid (predicted) | [5] |

| Boiling Point | 212.1 ± 33.0 °C (predicted) | [5] |

| Density | 1.169 ± 0.06 g/cm³ (predicted) | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), the proton on the carbon bearing the ester group (a multiplet), and the methylene protons of the cyclopentane ring (a series of multiplets). The coupling constants between the protons on the substituted carbons will be indicative of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the methoxy carbon, the two carbons bearing the hydroxyl and ester groups, and the three methylene carbons of the ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a strong absorption for the carbonyl group of the ester (C=O stretch) around 1730 cm⁻¹, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Prostaglandin Synthesis

Prostaglandins are a class of biologically active lipid compounds that play crucial roles in numerous physiological processes. Their complex structures, featuring a cyclopentane core with two side chains and multiple stereocenters, make them challenging synthetic targets. Methyl cis-3-hydroxycyclopentane-1-carboxylate serves as a valuable precursor to key intermediates in prostaglandin synthesis, such as the Corey lactone .[7][8]

The Corey lactone is a versatile bicyclic intermediate that contains the essential stereochemical information of the cyclopentane core of many prostaglandins. The cis-relationship of the hydroxyl and the precursor to the upper side chain in methyl cis-3-hydroxycyclopentane-1-carboxylate is crucial for the stereoselective construction of the Corey lactone.

The synthesis of prostaglandins from the Corey lactone involves the sequential introduction of the two side chains through various chemical transformations, including Wittig reactions and reductions. The stereocenters established in the Corey lactone, derived from precursors like methyl cis-3-hydroxycyclopentane-1-carboxylate, guide the stereochemistry of the final prostaglandin product.

Conclusion

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a chiral building block of significant strategic importance in organic synthesis. While its synthesis requires careful stereochemical control, methods such as Mitsunobu inversion and enzymatic resolution provide reliable access to this valuable compound. Its pivotal role as a precursor to the Corey lactone underscores its importance in the synthesis of prostaglandins and other complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Chirality in Cyclopentane Scaffolds

An In-depth Technical Guide to the Stereochemistry of Hydroxycyclopentane Esters

The cyclopentane ring, a fundamental carbocyclic scaffold, is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] When functionalized with hydroxyl and ester groups, these molecules, known as hydroxycyclopentane esters, become critical building blocks for complex therapeutic agents, most notably the prostaglandins and their analogues, which regulate numerous physiological processes.[3][4] The biological activity of these compounds is inextricably linked to their three-dimensional structure. The precise spatial arrangement of substituents on the cyclopentane core—its stereochemistry—dictates the molecule's ability to bind to specific enzymes and receptors. An incorrect stereoisomer can be inactive or, in some cases, elicit undesirable off-target effects.

Therefore, for researchers in drug discovery and development, a mastery of the stereochemical principles of hydroxycyclopentane esters is not merely an academic exercise; it is a prerequisite for the rational design and efficient synthesis of potent and selective therapeutics. This guide provides a comprehensive overview of the conformational nuances of the cyclopentane ring, explores cutting-edge strategies for stereoselective synthesis, and details the robust analytical workflows required to verify and validate the stereochemical integrity of these vital molecules.

Chapter 1: Foundational Stereochemistry of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is a highly flexible system characterized by a continuous series of puckered conformations that relieve torsional strain.[5][6] This flexibility presents unique stereochemical challenges and opportunities.

Conformational Landscape: Envelope and Twist Forms

A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from ten eclipsing carbon-hydrogen bonds.[7] To alleviate this strain, the ring puckers into two primary, low-energy conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[8][9]

-

Envelope Conformation : Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.

-

Twist Conformation : No three atoms are coplanar; two adjacent atoms are displaced in opposite directions from the plane of the other three.

These conformations rapidly interconvert through a low-energy process called pseudorotation. The presence of substituents, such as hydroxyl and ester groups, creates energetic preferences for specific conformations to minimize steric interactions, influencing the ring's reactivity and the orientation of subsequent chemical transformations.[8] For instance, bulky substituents preferentially occupy the equatorial-like positions in the envelope conformation to reduce steric strain.[8]

Stereoisomerism in Substituted Hydroxycyclopentane Esters

The introduction of just two substituents on the cyclopentane ring, as in a 2-hydroxycyclopentanoate, gives rise to stereoisomerism. The relationship between stereoisomers depends on the substitution pattern.

-

Cis/Trans Isomerism : Describes the relative orientation of substituents. In a cis isomer, substituents are on the same face of the ring, while in a trans isomer, they are on opposite faces.[10]

-

Enantiomers and Diastereomers : A 2-hydroxy-3-substituted cyclopentane ester has two chiral centers, leading to a maximum of four stereoisomers (two pairs of enantiomers). The relationship between non-enantiomeric pairs is diastereomeric.

-

Meso Compounds : In symmetrically substituted molecules, such as a cis-1,2-disubstituted cyclopentane with identical substituents, an internal plane of symmetry can exist, rendering the molecule achiral despite the presence of chiral centers. Such a compound is termed a meso compound.[11]

The following diagram illustrates the stereoisomeric relationships for a generic 2-hydroxy-3-methylcyclopentane-1-carboxylate.

Caption: Stereoisomeric relationships in a trisubstituted cyclopentane.

Chapter 2: Strategies for Stereocontrolled Synthesis

Achieving absolute and relative stereochemical control is the central challenge in synthesizing hydroxycyclopentane esters. The choice of strategy depends on the target molecule's complexity, desired scalability, and available starting materials.

Substrate-Directed Synthesis

In this approach, one or more pre-existing stereocenters in the starting material guide the formation of new stereocenters. The rationale is to create a sterically or electronically biased environment that favors reagent attack from a specific face.

A prime example is the stereocontrolled epoxidation of a chiral cyclopentene.[12] A hydroxyl group on the starting material can direct an epoxidizing agent (like m-CPBA) to the same face of the double bond (syn-epoxidation) through hydrogen bonding, or a bulky protecting group can block one face, forcing the reagent to attack from the opposite (anti) face.[12] This control over the epoxide stereochemistry is crucial, as the epoxide can then be opened regioselectively to install new functionalities with defined stereochemistry.

Asymmetric Catalysis

Asymmetric catalysis has revolutionized stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

-

Organocatalysis : This field employs small, chiral organic molecules to catalyze stereoselective reactions. For cyclopentane synthesis, organocatalytic domino or cascade reactions are particularly powerful, as they can form multiple C-C bonds and stereocenters in a single pot from simple starting materials, leading to highly functionalized and complex cyclopentane cores with excellent stereocontrol.[1][13]

-

Transition Metal Catalysis : Chiral transition metal complexes are highly effective catalysts. Notable strategies for cyclopentane synthesis include [3+2] cycloadditions catalyzed by palladium or rhodium complexes, which assemble the five-membered ring with high levels of stereoselectivity.[14] These methods are valued for their efficiency and ability to construct complex scaffolds rapidly.[14]

| Catalytic System | Reaction Type | Typical Stereoselectivity | Reference |

| Chiral Phosphine-Metal Complex | [3+2] Cycloaddition | High ee (>90%) | [14] |

| Chiral Secondary Amine (e.g., Proline) | Michael/Aldol Cascade | High dr and ee | [1][15] |

| Chiral Phosphoric Acid (TRIP) | Asymmetric Desymmetrization | High ee (>95%) | [13] |

Table 1: Comparison of selected asymmetric catalytic systems for cyclopentane synthesis.

Enzymatic Resolution

Enzymatic resolution is a highly effective technique for separating a racemic mixture of chiral hydroxycyclopentane esters or their precursors.[3] This method leverages the high stereospecificity of enzymes, most commonly lipases, which selectively catalyze a reaction on one enantiomer, leaving the other unreacted.[3][16]

The most common application is the kinetic resolution of a racemic alcohol. The enzyme, such as Candida antarctica lipase B (CAL-B), will selectively acylate one enantiomer (e.g., the R-alcohol) to form an ester, leaving the S-alcohol largely untouched.[17][18] The resulting mixture of ester and unreacted alcohol can then be easily separated by standard chromatography. This approach is valued for its operational simplicity, mild reaction conditions, and often near-perfect enantioselectivity.[3]

The following diagram illustrates a general workflow for synthesizing and isolating a specific stereoisomer.

Caption: A generalized workflow for stereoselective synthesis.

Chapter 3: Analytical Verification of Stereochemistry

The synthesis of a stereochemically defined molecule must be followed by rigorous analytical confirmation. Assuming the stereochemical outcome of a reaction without verification is a critical error. A multi-pronged analytical approach provides the highest level of confidence.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of a sample.[19]

-

Direct Method (Chiral Stationary Phases) : The most common approach involves using a column packed with a chiral stationary phase (CSP).[20][21] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.

-

Indirect Method (Diastereomer Formation) : An alternative strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[22] These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is an exceptionally powerful tool for determining the relative stereochemistry of diastereomers and for analyzing enantiomeric purity after derivatization.[23]

-

Coupling Constants (J-values) : The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them (Karplus relationship). In a conformationally restricted cyclopentane ring, measuring J-values can help determine the cis or trans relationship between substituents.[23][24]

-

Nuclear Overhauser Effect (NOE) : NOE spectroscopy detects protons that are close in space, regardless of whether they are bonded. An NOE correlation between two protons on the cyclopentane ring provides definitive proof of their cis relationship.[23]

-

Chiral Derivatizing Agents (CDAs) : To determine enantiomeric excess by NMR, the sample is reacted with a chiral agent, such as Mosher's acid (MTPA-Cl), to form diastereomeric esters.[25] The protons near the newly formed chiral center will experience different chemical environments in the two diastereomers, resulting in separate signals in the ¹H or ¹⁹F NMR spectrum.[25][26] The ratio of the integration of these signals corresponds directly to the enantiomeric ratio.

This protocol provides a self-validating system for determining the absolute configuration and enantiomeric excess of a chiral secondary alcohol.

-

Preparation : Divide the chiral alcohol sample into two equal portions. React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).

-

Reaction : Allow the reactions to proceed to completion at room temperature. Monitor by thin-layer chromatography (TLC).

-

Workup : Quench the reaction and perform a standard aqueous workup to remove excess reagents. Purify the resulting diastereomeric Mosher's esters by flash chromatography.

-

NMR Analysis : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

-

Data Interpretation : Identify protons on either side of the carbinol center. In the (R)-MTPA ester, protons that are shielded (shifted upfield) relative to the (S)-MTPA ester are assigned to one side of the Mosher's ester plane, while deshielded protons are on the other. This spatial arrangement allows for the unambiguous assignment of the alcohol's absolute configuration. The integration of well-resolved peaks in each spectrum allows for the precise calculation of enantiomeric excess.

Caption: Integrated workflow for complete stereochemical assignment.

Conclusion

The stereochemistry of hydroxycyclopentane esters is a field of immense importance, underpinning the development of numerous pharmaceuticals. Control over the three-dimensional architecture of these molecules is paramount to achieving desired biological activity. This guide has outlined the fundamental principles of cyclopentane conformation, detailed the primary synthetic strategies for achieving stereocontrol—from substrate-direction to asymmetric catalysis and enzymatic resolution—and described the essential analytical techniques for rigorous stereochemical verification. For the medicinal chemist and drug development professional, a deep understanding of these concepts and the causal relationships behind experimental choices is not just beneficial but essential for success. The continued development of novel catalytic systems and more sensitive analytical methods will undoubtedly enable the synthesis of even more complex and potent cyclopentane-based therapeutics in the future.

References

-

Hu, W., & Xu, X. (2011). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC - PubMed Central. [Link]

-

Albrecht, L., & Jørgensen, K. A. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie. [Link]

-

de Miranda, A. S., & Simon, J. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Unacademy. (2019). Stereochemistry - Conformation of Cyclopentane ring! YouTube. [Link]

-

Chemistry School. (n.d.). Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomerisation. [Link]

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Reddy, B. V. S., & Reddy, P. R. (2020). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

-

Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie. [Link]

-

Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

-

Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

ResearchGate. (2015). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ResearchGate. (2017). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]

-

Sarotti, A. M., & Pellegrinet, S. C. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC - NIH. [Link]

-

Zhang, W., & Li, Z. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]

-

Chemistry LibreTexts. (2022). 4: Organic Compounds - Cycloalkanes and their Stereochemistry. [Link]

-

Tian, S-K. (2011). Stereoselective Olefination of N-Sulfonyl Imines with Stabilized Phosphonium Ylides for the Synthesis of Electron-Deficient Alkenes. European Journal of Organic Chemistry. [Link]

-

ResearchGate. (2010). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]

-

ResearchGate. (2015). The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

ResearchGate. (2010). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. [Link]

-

Kovaľ, M., & Švec, F. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Chemistry Stack Exchange. (2019). Number of stereoisomers of trisubstituted cyclopentane. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

NPTEL-NOC IITM. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]

-

Miller, J. A., & Swager, T. M. (2015). Precise Synthesis of Ester-Functionalized Cyclo[10]- and Cyclo[22]furans. PMC - NIH. [Link]

-

Sci-Hub. (1995). Enantioselective synthesis of chiral polyfunctional cyclopentane derivatives: Epoxy esters, hydroxy esters, and hydroxy amino esters. [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link]

-

Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

ResearchGate. (2018). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. [Link]

-

Stoltz, B. M. (n.d.). Prostaglandins. Caltech. [Link]

-

Gotor, V., & Gotor-Fernández, V. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Link]

-

Contente, M. L., & Paradisi, F. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

- 1. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chemistryschool.net [chemistryschool.net]

- 11. chemistryschool.net [chemistryschool.net]

- 12. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. csfarmacie.cz [csfarmacie.cz]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 24. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of Methyl cis-3-Hydroxycyclopentane-1-carboxylate: A Detailed Guide to Stereoselective Reduction Strategies

Abstract

Methyl cis-3-hydroxycyclopentane-1-carboxylate is a valuable chiral building block in the synthesis of a variety of biologically active molecules, including prostaglandins and carbocyclic nucleosides. The critical step in its synthesis is the stereoselective reduction of the corresponding ketone, methyl 3-oxocyclopentane-1-carboxylate. This guide provides detailed protocols and mechanistic insights for achieving high cis-diastereoselectivity in this reduction. We will explore two primary methodologies: reduction with bulky hydride reagents and catalytic hydrogenation. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this document, ensuring researchers can confidently replicate and adapt these procedures.

Introduction: The Significance of the cis-3-Hydroxycyclopentane Moiety

The functionalized cyclopentanol framework is a recurring structural motif in organic chemistry, particularly within medicinally relevant natural and non-natural products. The relative stereochemistry of the substituents on the cyclopentane ring is often crucial for biological activity. The cis-1,3-relationship between the hydroxyl and the methoxycarbonyl groups in the target molecule presents a specific stereochemical challenge that requires carefully controlled reaction conditions to overcome the formation of the thermodynamically more stable trans isomer. This guide will focus on practical and reliable methods to synthesize the cis isomer as the major product.

Synthetic Strategy Overview

The synthesis of methyl cis-3-hydroxycyclopentane-1-carboxylate is approached in two main stages. The first stage is the preparation of the precursor ketone, methyl 3-oxocyclopentane-1-carboxylate. The second, and more critical, stage is the diastereoselective reduction of this ketone to yield the desired cis-alcohol.

Caption: Overall synthetic route to the target compound.

Preparation of Methyl 3-oxocyclopentane-1-carboxylate (Precursor)

The precursor ketone is readily synthesized from 3-oxocyclopentane-1-carboxylic acid via a standard Fischer esterification. This reaction is typically high-yielding and straightforward.

Protocol 1: Fischer Esterification

Materials:

-

3-Oxocyclopentane-1-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Quench the residue with water and extract with ethyl acetate (3 x volume of water).[1]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclopentane-1-carboxylate as a colorless liquid.[1]

Expected Yield: 90-95%

Diastereoselective Reduction of Methyl 3-oxocyclopentane-1-carboxylate

The key to synthesizing the target molecule lies in the diastereoselective reduction of the ketone. The goal is to favor the delivery of a hydride ion to the carbonyl group from the face of the ring opposite to the existing methoxycarbonyl group, which will result in the cis product after protonation.

Strategy A: Reduction with Bulky Hydride Reagents

The use of sterically hindered hydride reagents can impart a high degree of stereoselectivity. The bulky nature of the reagent favors attack from the less sterically hindered face of the cyclopentanone ring. In this case, the methoxycarbonyl group at the 1-position provides a steric bias, directing the incoming hydride to the opposite face. L-selectride (lithium tri-sec-butylborohydride) is an excellent candidate for this transformation due to its significant steric bulk.[2]

Caption: Mechanism of cis-selective reduction with a bulky hydride.

Protocol 2: L-selectride Reduction

Materials:

-

Methyl 3-oxocyclopentane-1-carboxylate

-

L-selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous solution of sodium hydroxide (e.g., 3M NaOH)

-

Hydrogen peroxide (30% solution)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-selectride solution (1.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH solution and then 30% H₂O₂ solution, ensuring the temperature remains below 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl cis-3-hydroxycyclopentane-1-carboxylate.

Rationale for Cis-Selectivity: The large tri-sec-butylborohydride moiety of L-selectride approaches the carbonyl from the face opposite the methoxycarbonyl group to minimize steric interactions, leading to the formation of the cis alcohol as the major product.[2] Lowering the reaction temperature generally enhances this selectivity.[3]

Strategy B: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative, often cleaner, method for reduction. In this approach, the substrate adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on carbon), and hydrogen is delivered to the carbonyl from the catalyst surface. The stereochemical outcome is determined by which face of the cyclopentanone ring preferentially adsorbs to the catalyst. The less sterically hindered face is expected to bind to the catalyst, leading to a syn-addition of hydrogen and the formation of the cis-alcohol.

Caption: Proposed mechanism for cis-selective catalytic hydrogenation.

Protocol 3: Catalytic Hydrogenation

Materials:

-

Methyl 3-oxocyclopentane-1-carboxylate

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve methyl 3-oxocyclopentane-1-carboxylate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.

-

Carefully add the Pd/C catalyst (typically 5-10 mol % by weight) under an inert atmosphere.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify by column chromatography to separate any minor trans isomer.

Rationale for Cis-Selectivity: The cyclopentanone ring is expected to adsorb onto the flat surface of the palladium catalyst via its less sterically hindered face. The methoxycarbonyl group will preferentially orient away from the catalyst surface, leading to the delivery of hydrogen from the same face and resulting in the cis product.[4]

Comparative Summary of Reduction Methods

| Method | Reagent | Typical Conditions | Key Advantage | Potential Drawbacks |

| Bulky Hydride | L-selectride | Anhydrous THF, -78 °C | High diastereoselectivity | Requires cryogenic temperatures and strictly anhydrous conditions; workup can be complex. |

| Catalytic Hydrogenation | H₂ gas, Pd/C | Methanol/Ethyl Acetate, RT, 1-4 atm H₂ | Operationally simple, clean workup | Catalyst can be pyrophoric; may require specialized equipment; selectivity can be substrate and catalyst dependent. |

Conclusion

The synthesis of methyl cis-3-hydroxycyclopentane-1-carboxylate can be achieved with a high degree of stereocontrol through the careful selection of the reduction method for the precursor ketone. For applications where the highest possible diastereoselectivity is paramount, reduction with a bulky hydride reagent such as L-selectride at low temperatures is the recommended approach. For a more operationally simple and scalable process, catalytic hydrogenation presents a viable and effective alternative. The choice of method will ultimately depend on the specific requirements of the research, available equipment, and desired scale of the synthesis. Both protocols provided are robust and grounded in well-established principles of stereoselective synthesis.

References

-

Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Journal of the Brazilian Chemical Society, 9(4), 365-370. Available at: [Link]

-

De Kimpe, N., et al. (2003). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link]

-

Wikipedia. (2023). L-selectride. Available at: [Link]

-

YouTube. (2021). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. Available at: [Link] (Note: A specific, stable URL for the referenced concept should be used if available; this is a placeholder).

Sources

Application Notes and Protocols: The Strategic Use of Protecting Groups in Cyclopentane Synthesis

Introduction: The Central Role of the Cyclopentane Ring and Its Synthetic Challenges

The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals. From the potent anti-inflammatory and anti-neoplastic cyclopentenone prostaglandins to the intricate frameworks of steroids and carbocyclic nucleosides, this five-membered carbocycle represents a cornerstone of medicinal chemistry.[1] However, the synthesis of highly functionalized and stereochemically complex cyclopentane derivatives is often a formidable challenge.[2][3]

The inherent reactivity of various functional groups that may be present in a synthetic precursor can interfere with desired chemical transformations on other parts of the molecule.[4][5] For instance, the acidic proton and nucleophilic oxygen of a hydroxyl group can prevent the formation of a Grignard reagent or interfere with strongly basic reactions elsewhere in the molecule.[6][7] Similarly, a reactive ketone can be attacked by a nucleophile intended for an ester.[8][9] To achieve the required chemoselectivity, chemists employ a powerful strategy: the temporary masking of a reactive functional group with a "protecting group."[5][10]

This guide provides an in-depth exploration of the logic, strategy, and practical application of protecting groups in the synthesis of complex cyclopentane cores. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of multistep organic synthesis.

The Guiding Principle: Why and When to Protect

The decision to use a protecting group is not an afterthought but a critical component of synthetic design. It adds a minimum of two steps to a synthetic sequence (protection and deprotection), so its use must be justified by a significant increase in overall efficiency and yield.[11] The primary goal is to temporarily "hide" a functional group that would otherwise react under the conditions required for a transformation at a different site.

Key criteria for an effective protecting group include:[4][5][11]

-

Ease and Selectivity of Introduction: It should be introduced in high yield under mild conditions that do not affect other parts of the molecule.

-

Stability: It must be robust enough to withstand the planned reaction conditions, as well as work-up and purification procedures.

-

Ease and Selectivity of Removal: It must be removed in high yield under specific, mild conditions that leave the rest of the molecule, including other protecting groups, intact.

-

Minimal Introduction of New Reactivity or Stereocenters: The protecting group should be an inert passenger, not a participant in side reactions, and should not complicate stereochemical outcomes.

The Chemist's Toolbox: Common Protecting Groups for Cyclopentane Synthesis

The choice of protecting group is dictated by the functional group to be masked and the subsequent reaction conditions it must endure.

Protecting Alcohols: The Silyl Ethers

Alcohols are among the most frequently protected functional groups due to their versatile but often interfering reactivity.[6] Silyl ethers are the most common and versatile choice for protecting hydroxyl groups in cyclopentane synthesis.[6][7][12]

-

tert-Butyldimethylsilyl (TBDMS or TBS): This is the workhorse of silyl ethers. It is readily introduced using TBDMS chloride and a base like imidazole or triethylamine.[13] TBDMS ethers are stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many oxidizing and reducing agents.[6] Their removal is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[14][15] The steric bulk of the tert-butyl group confers significantly greater stability compared to simpler silyl ethers like trimethylsilyl (TMS).[15]

-

Triisopropylsilyl (TIPS): Offering even greater steric hindrance than TBDMS, TIPS ethers are more robust and resistant to cleavage under acidic conditions.[16] This enhanced stability allows for the selective removal of a TBDMS group in the presence of a TIPS group, a key tenet of orthogonal protection.

-

Other Alcohol Protecting Groups:

-

Benzyl Ether (Bn): Formed using a base (like NaH) and benzyl bromide, benzyl ethers are very stable to acidic and basic conditions.[14] Their primary advantage is their unique deprotection method: catalytic hydrogenation (e.g., H₂, Pd/C), which does not affect most other protecting groups.[10]

-

Tetrahydropyranyl (THP): As an acetal, THP is stable to basic, nucleophilic, and organometallic reagents but is readily cleaved under mild acidic conditions.[6][14] This acid lability is a key feature used in strategies like the synthesis of prostaglandins.[17]

-

| Protecting Group | Common Reagents (Protection) | Key Stabilities | Common Reagents (Deprotection) |

| TBDMS | TBDMS-Cl, Imidazole, DMF | Bases, Organometallics, Most Oxidants/Reductants | TBAF; Acetic Acid; HCl |

| TIPS | TIPS-Cl, Imidazole, DMF | More stable to acid than TBDMS | TBAF (slower than TBDMS); HF-Pyridine |

| Benzyl (Bn) | NaH, Benzyl Bromide (BnBr) | Strong Acids/Bases, Organometallics | H₂, Pd/C; Na/NH₃ (Birch) |

| THP | Dihydropyran (DHP), p-TsOH | Bases, Organometallics, Reductants | Mild Aqueous Acid (e.g., p-TsOH, PPTS) |

Protecting Carbonyls: The Acetals and Ketals

Aldehydes and ketones are highly electrophilic and will react readily with nucleophiles like Grignard reagents or hydrides.[8] Converting them to acetals or ketals renders them inert to such reagents.[9][18]

-

Ethylene Ketal: The most common method involves reacting the carbonyl with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid, p-TsOH), often with removal of water to drive the equilibrium.[19][20] These cyclic acetals are exceptionally stable to strong bases and nucleophiles but are easily hydrolyzed back to the carbonyl with aqueous acid.[18][21] This strategy is crucial when, for example, an ester must be reduced with LiAlH₄ in the presence of a ketone.[8]

Protecting Amines: The Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines, including those that might be appended to a cyclopentane core.

-

tert-Butoxycarbonyl (Boc): It is typically installed using di-tert-butyl dicarbonate (Boc₂O), often with a mild base or even under catalyst-free aqueous conditions.[22][23][24] The resulting carbamate is stable to a wide variety of basic and nucleophilic conditions. Its removal is specifically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which causes a facile decomposition to the free amine, carbon dioxide, and isobutylene.[25]

Advanced Strategy: The Power of Orthogonal Protection

In the synthesis of complex molecules like prostaglandins, a cyclopentane core may possess multiple hydroxyl groups and a ketone, all requiring protection.[17] A successful synthesis demands an "orthogonal protection" strategy, where different protecting groups can be removed selectively without affecting the others.[10][11]

An orthogonal set is a collection of protecting groups whose removal conditions are mutually exclusive.[11][26] For example, a molecule could be protected with:

-

A TBDMS ether , removable by fluoride.

-

A benzyl ether , removable by hydrogenation.

-

A Boc-protected amine , removable by strong acid.

This allows the chemist to unmask each functional group at the desired stage of the synthesis in any order, providing complete strategic control.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of common functional groups on cyclopentane scaffolds.

Protocol 1: TBDMS Protection of a Cyclopentanol Derivative

Objective: To protect a hydroxyl group as a TBDMS ether, rendering it stable to subsequent nucleophilic or basic reaction conditions.

Materials:

-

Cyclopentanol derivative (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the cyclopentanol derivative in anhydrous DMF.

-

Add imidazole, followed by TBDMS-Cl, to the solution at room temperature. The order of addition prevents the release of HCl into the solution.

-

Stir the reaction mixture at room temperature.

-

Causality Check (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot (the TBDMS ether). A typical reaction time is 2-6 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water and saturated aqueous NH₄Cl solution to remove DMF and excess imidazole.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Validation (Purification & Characterization): Purify the crude material by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to obtain the pure TBDMS-protected cyclopentanol. Confirm the structure by ¹H NMR (appearance of new signals around δ 0.1 ppm for Si-CH₃ and δ 0.9 ppm for the Si-C(CH₃)₃) and mass spectrometry.

Protocol 2: Ketal Protection of a Cyclopentanone Derivative

Objective: To protect a ketone as a cyclic ketal, rendering it inert to Grignard reagents, organolithiums, and metal hydrides.

Materials:

-

Cyclopentanone derivative (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

-

Toluene

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Combine the cyclopentanone derivative, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Causality (Driving Equilibrium): Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards ketal formation.[19]

-

Causality Check (Reaction Monitoring): Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis. The reaction is typically complete when no more water is collected (2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Validation (Purification & Characterization): The crude ketal is often pure enough for the next step. If necessary, purify by flash column chromatography. Confirm the structure by ¹H NMR (disappearance of the ketone carbonyl in ¹³C NMR, appearance of a new signal around δ 3.9-4.0 ppm for the -O-CH₂-CH₂-O- protons) and mass spectrometry.

Protocol 3: Selective Deprotection of a TBDMS Ether with TBAF

Objective: To selectively cleave a TBDMS ether in the presence of more robust protecting groups (e.g., TIPS, Bn) using a fluoride source.

Materials:

-

TBDMS-protected compound (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature under an inert atmosphere.[15]

-

Add the TBAF solution dropwise to the stirred solution.[15]

-

Stir the reaction at room temperature.

-

Causality Check (Reaction Monitoring): Monitor the reaction closely by TLC. The product (the free alcohol) will be significantly more polar than the starting material. Reaction times can vary from 30 minutes to 4 hours.[15] Over-running the reaction can sometimes lead to side reactions, so careful monitoring is key.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.[15]

-

Extract the mixture with ethyl acetate or diethyl ether.[15]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Validation (Purification & Characterization): Purify the resulting alcohol by flash column chromatography. Confirm successful deprotection by ¹H NMR (disappearance of the silyl group signals) and the appearance of a hydroxyl proton signal.

Conclusion

The strategic implementation of protecting groups is an indispensable tool in modern organic synthesis, particularly for constructing the complex, highly functionalized cyclopentane cores of medicinally relevant molecules. A thorough understanding of the stability, reactivity, and orthogonality of different protecting groups allows chemists to navigate challenging synthetic pathways with precision and control. By carefully selecting the right group for the right task and executing validated protocols for their introduction and removal, researchers can unlock efficient routes to novel therapeutics and natural products.

References

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. Cyclopentane synthesis. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Scripps Research. Protective Groups in Synthetic Organic Chemistry. [Link]

-

Wikipedia. Protecting group. [Link]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

-

Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. [Link]

-

Houpis, I. N., & Lee, J. (2015). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. PMC. [Link]

-

Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]

-

Kwantlen Polytechnic University. (n.d.). 2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]

-

Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

O'Donovan, D. H., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Chemistry Steps. Protecting Groups For Alcohols. [Link]

-

ResearchGate. (1991). A new asymmetric synthesis of cyclobutanones. Tetrahedron Letters. [Link]

- Google Patents. (2009).

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

-

Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

-

ACS Publications. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

National Institutes of Health. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Common Organic Chemistry. TBS Protection - Common Conditions. [Link]

-

Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

-

Chem-Station. (2014). Protection of Carbonyl Groups. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. [Link]

Sources

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 19. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 20. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Boc-Protected Amino Groups [organic-chemistry.org]

- 23. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Amine Protection / Deprotection [fishersci.co.uk]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes: Synthesis of Cholinergic Compounds from Methyl cis-3-hydroxycyclopentane-1-carboxylate

Introduction

Cholinergic compounds, which modulate the activity of acetylcholine receptors, are a cornerstone in the development of therapeutics for a range of neurological and physiological conditions. Muscarinic agonists, a subset of cholinergic agents, have garnered significant interest for their potential in treating disorders such as Alzheimer's disease and glaucoma.[1] The stereochemistry of these molecules is paramount to their efficacy and receptor selectivity. This document provides a detailed guide for the synthesis of a potent cholinergic agent, specifically a derivative of the muscarinic agonist epi-desmethyldesethermuscarine, utilizing methyl cis-3-hydroxycyclopentane-1-carboxylate as a chiral starting material.

The selection of methyl cis-3-hydroxycyclopentane-1-carboxylate is strategic. Its inherent stereochemistry provides a rigid scaffold, enabling the precise installation of the necessary functional groups to achieve the desired pharmacological activity. This guide will delineate the multi-step synthesis, offering not only a reproducible protocol but also insights into the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and medicinal chemistry.

Synthesis Overview

The synthetic pathway transforms methyl cis-3-hydroxycyclopentane-1-carboxylate into the target quaternary ammonium salt, a hallmark of many cholinergic compounds, through a four-step sequence:

-

Activation of the Hydroxyl Group: The hydroxyl group of the starting material is converted to a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

-

Introduction of the Amino Group: A dimethylamino group is introduced via nucleophilic substitution of the tosylate.

-

Reduction of the Ester: The methyl ester is reduced to a primary alcohol, which is a key structural feature of the target molecule.

-

Quaternization: The tertiary amine is methylated to form the final quaternary ammonium salt, which imparts the desired cholinergic activity.

Diagram: Synthetic Pathway

Caption: Overall synthetic route from the starting material to the final cholinergic compound.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl cis-3-(tosyloxy)cyclopentane-1-carboxylate

Rationale: The hydroxyl group is a poor leaving group. By converting it to a tosylate, we create an excellent leaving group for the subsequent SN2 reaction with dimethylamine. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl cis-3-hydroxycyclopentane-1-carboxylate | 144.17 | 10.0 | 1.44 g |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 2.29 g |

| Pyridine (anhydrous) | 79.10 | - | 20 mL |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | 30 mL |

Procedure:

-

Dissolve methyl cis-3-hydroxycyclopentane-1-carboxylate (1.44 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-cold 2M HCl (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound as a white solid.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the tosyl group and the integrity of the cyclopentane core.

PART 2: Synthesis of Methyl cis-3-(dimethylamino)cyclopentane-1-carboxylate

Rationale: This step introduces the nitrogen atom required for the final cholinergic activity. The reaction proceeds via a standard SN2 mechanism, where dimethylamine displaces the tosylate leaving group.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl cis-3-(tosyloxy)cyclopentane-1-carboxylate | 298.36 | 8.0 | 2.39 g |

| Dimethylamine solution (40% in H₂O) | 45.08 | 80.0 | 9.0 mL |

| Tetrahydrofuran (THF) | 72.11 | - | 40 mL |

Procedure:

-

In a sealed tube, dissolve methyl cis-3-(tosyloxy)cyclopentane-1-carboxylate (2.39 g, 8.0 mmol) in THF (40 mL).

-

Add the 40% aqueous solution of dimethylamine (9.0 mL, 80.0 mmol).

-

Seal the tube and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF and excess dimethylamine.

-

Dissolve the residue in 1M HCl (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Basify the aqueous layer to pH > 10 with 4M NaOH and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a pale yellow oil.

Expected Yield: 70-80%

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the tosyl group signals and the appearance of the dimethylamino signals in the NMR spectra are key indicators of a successful reaction.

PART 3: Synthesis of (cis-3-(dimethylamino)cyclopentyl)methanol

Rationale: The ester functionality is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[2][3] This transformation is crucial for mimicking the structure of natural muscarinic agonists.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyl cis-3-(dimethylamino)cyclopentane-1-carboxylate | 171.24 | 5.0 | 0.86 g |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 10.0 | 0.38 g |